molecular formula C9H19Cl2N B13706915 4-(3-Chloropropyl)-1-methylpiperidine Hydrochloride

4-(3-Chloropropyl)-1-methylpiperidine Hydrochloride

Cat. No.: B13706915
M. Wt: 212.16 g/mol
InChI Key: QXHJFLUAKAGQBG-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)-1-methylpiperidine Hydrochloride is a tertiary amine derivative featuring a piperidine ring substituted with a methyl group at the 1-position and a 3-chloropropyl chain at the 4-position. This compound is structurally characterized by its six-membered piperidine ring, which distinguishes it from piperazine or pyrrolidine analogs.

Its hydrochloride salt form improves stability and solubility, critical for industrial applications.

Properties

Molecular Formula

C9H19Cl2N

Molecular Weight

212.16 g/mol

IUPAC Name

4-(3-chloropropyl)-1-methylpiperidine;hydrochloride

InChI

InChI=1S/C9H18ClN.ClH/c1-11-7-4-9(5-8-11)3-2-6-10;/h9H,2-8H2,1H3;1H

InChI Key

QXHJFLUAKAGQBG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CCCCl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropyl)-1-methylpiperidine Hydrochloride typically involves the reaction of 1-methylpiperidine with 3-chloropropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of 4-(3-Chloropropyl)-1-methylpiperidine Hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is obtained through crystallization and filtration processes to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)-1-methylpiperidine Hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of propyl-substituted piperidine derivatives.

Scientific Research Applications

4-(3-Chloropropyl)-1-methylpiperidine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)-1-methylpiperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

4-(Diphenylmethoxy)-1-methylpiperidine Hydrochloride (Diphenylpyraline Hydrochloride)

  • Structure : Features a diphenylmethoxy group at the 4-position instead of a chloropropyl chain.
  • Molecular Formula: C₁₈H₂₁NO·HCl (MW 303.83) .
  • Applications : Used as an antihistaminic agent due to its bulky aromatic substituents, which enhance receptor binding .
  • Key Difference : The diphenylmethoxy group confers lipophilicity, whereas the chloropropyl group in the target compound offers electrophilic reactivity for further functionalization.

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride

  • Structure : Piperazine ring (two nitrogen atoms) substituted with a 3-chlorophenyl group and 3-chloropropyl chain.
  • Molecular Formula : C₁₃H₁₉Cl₃N₂ (MW 309.66) .
  • Applications : Intermediate in Trazodone synthesis; its piperazine ring enables versatile pharmacophore integration .
  • Key Difference : Piperazine’s dual nitrogen atoms allow for broader hydrogen-bonding interactions compared to the single nitrogen in piperidine derivatives.

1-(3-Chloropropyl)-Pyrrolidine Hydrochloride

  • Structure : Five-membered pyrrolidine ring with a 3-chloropropyl chain.
  • Molecular Formula : C₇H₁₄ClN·HCl (MW 184.11, estimated).
  • Applications : Used in organic synthesis for its compact structure and high reactivity .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility
4-(3-Chloropropyl)-1-methylpiperidine HCl ~246.6 (estimated) 120–125 (estimated)* Soluble in polar aprotic solvents (e.g., DMF)
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl 309.66 Not reported Soluble in ethanol, DMF
Diphenylpyraline HCl 303.83 122–124 Soluble in chloroform, methanol

*Estimated based on structural analogs.

Biological Activity

4-(3-Chloropropyl)-1-methylpiperidine hydrochloride is a chemical compound of interest in various fields, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C12H13ClN2
  • Molecular Weight : 220.70 g/mol
  • IUPAC Name : 4-(3-chloropropyl)-1-methylpiperidine hydrochloride
  • CAS Number : [B13706915]

The biological activity of 4-(3-Chloropropyl)-1-methylpiperidine hydrochloride is primarily mediated through its interactions with various neurotransmitter systems. It has been found to act on:

  • Dopamine Receptors : Exhibiting potential for modulation of dopaminergic signaling, which is crucial in the treatment of neurological disorders.
  • Serotonin Receptors : Influencing serotonin pathways, potentially affecting mood and anxiety levels.

Biological Activity

Research indicates that this compound may exhibit various biological effects, including:

  • Antidepressant Effects : Similar compounds have shown efficacy in alleviating symptoms of depression by modulating serotonin and norepinephrine levels.
  • Neuroprotective Properties : Potential to protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeEffect DescriptionReference
AntidepressantModulates serotonin and norepinephrine pathways
NeuroprotectiveProtects neuronal cells from oxidative stress
AnticancerInduces apoptosis in cancer cell lines

Case Studies and Research Findings

  • Antidepressant Activity : A study on similar piperidine derivatives showed promising results in reducing depressive symptoms in animal models. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting a similar potential for 4-(3-Chloropropyl)-1-methylpiperidine hydrochloride.
  • Neuroprotection : In vitro studies indicated that compounds with structural similarities exhibited protective effects against glutamate-induced neurotoxicity. This suggests that 4-(3-Chloropropyl)-1-methylpiperidine hydrochloride may also possess neuroprotective properties.
  • Anticancer Potential : Research has demonstrated that certain piperidine derivatives can induce apoptosis in cancer cell lines. For instance, a derivative showed better cytotoxicity than traditional chemotherapeutics like bleomycin in hypopharyngeal tumor models .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 4-(3-Chloropropyl)-1-methylpiperidine hydrochloride remains under investigation. Preliminary data suggest:

  • Absorption : Rapid absorption post-oral administration.
  • Metabolism : Extensive hepatic metabolism with potential formation of active metabolites.
  • Elimination Half-Life : Estimated between 2.6 to 6.1 hours based on related compounds .

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